molecular formula C24H21N5O B11249002 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11249002
M. Wt: 395.5 g/mol
InChI Key: GBRDUROLHSZTGL-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is a synthetic organic compound that belongs to the class of aromatic anilides. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrimidine ring and a benzamide moiety, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with DNA and inhibition of angiogenesis. The compound binds to DNA, causing structural changes that inhibit DNA replication and transcription . Additionally, it inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific combination of a pyrimidine ring and a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and induce DNA cleavage sets it apart from other similar compounds .

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C24H21N5O/c1-17-16-22(26-19-10-6-3-7-11-19)29-24(25-17)28-21-14-12-20(13-15-21)27-23(30)18-8-4-2-5-9-18/h2-16H,1H3,(H,27,30)(H2,25,26,28,29)

InChI Key

GBRDUROLHSZTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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